N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine ring, a pyridazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the phenyl and sulfonamide groups. Key steps in the synthesis may include:
Formation of Piperidine Ring: This can be achieved through hydrogenation or cyclization reactions.
Formation of Pyridazine Ring: This often involves cycloaddition or annulation reactions.
Coupling Reactions: The piperidine and pyridazine rings are then coupled with the phenyl group through various coupling reactions, such as Suzuki-Miyaura coupling.
Introduction of Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Pyridazine Derivatives: Compounds with the pyridazine ring, which are often used in medicinal chemistry.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, known for their enhanced metabolic stability and bioavailability.
Uniqueness
N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of the piperidine and pyridazine rings with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H21F3N4O2S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H21F3N4O2S/c23-22(24,25)17-7-9-19(10-8-17)32(30,31)28-18-6-4-5-16(15-18)20-11-12-21(27-26-20)29-13-2-1-3-14-29/h4-12,15,28H,1-3,13-14H2 |
InChI Key |
GRSNATZDMZLNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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